molecular formula C11H11NO B13114917 8-Methoxy-6-methylquinoline

8-Methoxy-6-methylquinoline

Cat. No.: B13114917
M. Wt: 173.21 g/mol
InChI Key: BDVRKEWFCHIRSO-UHFFFAOYSA-N
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Description

8-Methoxy-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, featuring a methoxy group at the 8th position and a methyl group at the 6th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinoline typically involves the reaction of anilines and aldehydes, followed by C-H functionalization, construction of C-N/C-C bonds, and cleavage of C-C bonds. Molecular oxygen is often employed as an oxidant, making this process convenient and economical . Transition-metal catalyzed synthetic methods have also been developed for the synthesis of quinoline derivatives, including this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of quinoline synthesis, such as the use of transition-metal catalysts and green chemistry approaches, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-6-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as molecular oxygen.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, hydrogen peroxide.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition results in the stabilization of the enzyme-DNA complex, leading to cell death.

Comparison with Similar Compounds

  • 6-Methoxyquinoline
  • 6-Methylquinoline
  • 2-Phenylquinoline
  • 3-Methylquinoline
  • Quinaldine

Comparison: 8-Methoxy-6-methylquinoline is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover its full potential.

Properties

IUPAC Name

8-methoxy-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-11(9)10(7-8)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRKEWFCHIRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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